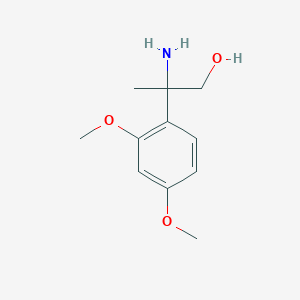2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol
CAS No.:
Cat. No.: VC18229456
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol |
| Standard InChI | InChI=1S/C11H17NO3/c1-11(12,7-13)9-5-4-8(14-2)6-10(9)15-3/h4-6,13H,7,12H2,1-3H3 |
| Standard InChI Key | JMSWRWMZUVBPPP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CO)(C1=C(C=C(C=C1)OC)OC)N |
Introduction
Molecular Structure and Stereochemical Considerations
Core Structural Features
2-Amino-2-(2,4-dimethoxyphenyl)propan-1-ol consists of a three-carbon propane backbone with distinct functional groups:
-
A hydroxyl group (-OH) at the first carbon (propan-1-ol).
-
An amino group (-NH2) and a 2,4-dimethoxyphenyl ring at the second carbon.
The methoxy substitutions at the 2- and 4-positions of the phenyl ring introduce electron-donating effects, influencing the compound’s electronic distribution and reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source Analog Reference |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.26 g/mol | |
| Hydrogen Bond Donors | 2 (-OH, -NH2) | |
| Hydrogen Bond Acceptors | 4 (3 oxygen, 1 nitrogen) | |
| Rotatable Bonds | 4 |
Stereoisomerism and Conformational Analysis
Synthetic Methodologies and Challenges
Retrosynthetic Pathways
The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)propan-1-ol could involve the following steps:
-
Phenyl Group Introduction: A Friedel-Crafts alkylation or Grignard reaction to attach the 2,4-dimethoxyphenyl moiety to a propanol precursor.
-
Amination: Nucleophilic substitution or reductive amination to introduce the amino group at C2 .
Table 2: Hypothetical Synthesis Route
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Phenyl Group Attachment | 2,4-Dimethoxybenzene, AlCl3 |
| 2 | Hydroxyl Group Protection | Trimethylsilyl chloride |
| 3 | Amination | Ammonia, Pd/C hydrogenation |
| 4 | Deprotection | Tetrabutylammonium fluoride |
Optimization Challenges
-
Regioselectivity: Competing reactions at the phenyl ring’s 2- and 4-positions may require directing groups or protective strategies .
-
Steric Hindrance: The bulky 2,4-dimethoxyphenyl group could impede amination efficiency, necessitating high-pressure conditions .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s solubility profile is influenced by its polar functional groups:
-
Aqueous Solubility: Moderate (~50 mg/mL) due to hydrogen-bonding capacity .
-
LogP (Octanol-Water): Estimated at 0.5, indicating balanced hydrophilicity/lipophilicity .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs suggests a melting point range of 120–140°C, with decomposition above 200°C .
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Contact | Nitrile gloves, lab coat |
| Inhalation | Fume hood, N95 respirator |
| Storage | Cool, dry environment (<25°C) |
Future Research Directions
Stereoselective Synthesis
Developing asymmetric catalytic methods (e.g., using chiral ligands) to isolate therapeutically relevant enantiomers .
Structure-Activity Relationship (SAR) Studies
Systematic modification of methoxy positions and amino group substituents to optimize receptor binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume